molecular formula C27H38O4 B1450769 Garcinoic acid CAS No. 91893-83-3

Garcinoic acid

Cat. No. B1450769
CAS RN: 91893-83-3
M. Wt: 426.6 g/mol
InChI Key: QOFWRHWADNWKSU-XRBHEKJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Garcinoic acid is a derivative of vitamin E originally isolated from C. grandiflora . It’s a natural product derived from plant source . Garcinoic acid shows a marked antiproliferative effect on glioma C6 cancer cells .


Molecular Structure Analysis

The empirical formula of Garcinoic acid is C27H38O4 . Its molecular weight is 426.59 .


Physical And Chemical Properties Analysis

Garcinoic acid is a solid substance . It’s stored at a temperature of -20°C . The density is predicted to be 1.055±0.06 g/cm3 .

Scientific Research Applications

1. Alzheimer's Disease Prevention

Garcinoic acid (GA), a vitamin E metabolite, has shown potential in preventing β-amyloid (Aβ) oligomerization and deposition in the brain, a key factor in the progression of Alzheimer's disease (AD). In a study by (Marinelli et al., 2020), GA was found to reduce Aβ aggregation and accumulation in mouse cortical astrocytes, suggesting its potential for AD management.

2. Anti-Inflammatory Properties

Garcinoic acid extracted from Garcinia kola seeds has demonstrated anti-inflammatory effects. (Wallert et al., 2019) found that it can significantly diminish the inflammatory response in lipopolysaccharide-activated mouse macrophages, indicating its potential in treating inflammation-driven diseases.

3. Understanding Physiological Functions

Garcinoic acid, derived from Garcinia kola, offers insights into the physiological functions of tocopherol metabolites. As reported by (Kluge et al., 2016), it acts as a regulatory metabolite with potential anti-inflammatory features and effects on cellular lipid metabolism, paving the way for the development of new anti-inflammatory drugs.

4. DNA Polymerase β Inhibition

Garcinoic acid has been identified as an inhibitor of DNA polymerase β (pol β), a critical enzyme in DNA repair. (Gujarathi et al., 2020) developed an efficient semi-synthetic method for garcinoic acid and its analogs, providing insight into the discovery of pol β inhibitors.

5. Antitumoral Properties

Garcinoic acid, with a carboxylic group at the end of its aliphatic side chain, has shown marked antiproliferative effects on glioma C6 cancer cells. (Mazzini et al., 2009) found it to be enantiopure with R configuration, contributing to its antitumoral properties.

6. Antioxidant and Anti-Glycation Activity

Garcinol, a derivative from Garcinia indica, exhibits antioxidative activity and anti-glycation activity, as shown by (Yamaguchi et al., 2000). It has potential as an antioxidant and a glycation inhibitor, beneficial in various health conditions.

7. Antibacterial Activities

Extracts from Garcinia kola seeds, containing garcinoic acids, have shown antibacterial activities against oral bacterial pathogens, as per (Hioki et al., 2020). This suggests potential applications in oral health and disease prevention.

8. Neurogenesis in Cortical Progenitor Cells

Garcinol promotes neurogenesis in rat cortical progenitor cells. (Weng et al., 2011) found that it induces neurite outgrowth and enhances the expression of neuronal proteins, suggesting its role in neuronal survival and differentiation.

Safety And Hazards

Garcinoic acid is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It’s recommended to avoid breathing vapors, mist, dust or gas and ensure adequate ventilation .

properties

IUPAC Name

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFWRHWADNWKSU-XRBHEKJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334845
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133556427

CAS RN

91893-83-3
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91893-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garcinoic acid
Reactant of Route 2
Garcinoic acid
Reactant of Route 3
Garcinoic acid
Reactant of Route 4
Garcinoic acid
Reactant of Route 5
Garcinoic acid
Reactant of Route 6
Garcinoic acid

Citations

For This Compound
385
Citations
D Bartolini, F De Franco, P Torquato… - Journal of Medicinal …, 2020 - ACS Publications
… In this study, we have identified garcinoic acid as a selective … of the PXR-garcinoic acid complex crystal structure. Cytotoxicity… In conclusion, garcinoic acid is a selective natural agonist of …
Number of citations: 31 pubs.acs.org
S Kluge, M Schubert, L Schmölz, M Birringer… - Studies in natural …, 2016 - Elsevier
… Garcinoic acid carries a carboxylic group at the end of the … be easily synthesized from garcinoic acid by hydrogenation of … the metabolite and for using garcinoic acid as a lead structure …
Number of citations: 9 www.sciencedirect.com
M Wallert, J Bauer, S Kluge, L Schmölz, YC Chen… - Redox biology, 2019 - Elsevier
… Bligh and Dyer extraction increased the yield of garcinoic acid (GA) isolated from Garcinia kola seeds at high purity. Representative LC-MS chromatograms of the Garcinia kola seeds …
Number of citations: 32 www.sciencedirect.com
K Alsabil, S Suor-Cherer, A Koeberle, G Viault… - Planta …, 2016 - thieme-connect.com
… isolation of two natural isoforms of garcinoic acid (ie, δ and γ) … -natural α- and β-garcinoic acid isoforms. In the next stage of … garcinoic acid isomers. Both dimethylated isoforms, β- and γ-…
Number of citations: 25 www.thieme-connect.com
K Terashima, Y Takaya, M Niwa - Bioorganic & medicinal chemistry, 2002 - Elsevier
… Since δ-tocopherol has a very similar structure to that of garcinoic acid, at the beginning of this study, we investigated the participation in the side chain on the antioxidant activity. As shown in …
Number of citations: 153 www.sciencedirect.com
F Mazzini, M Betti, T Netscher, F Galli… - Chirality: The …, 2009 - Wiley Online Library
… studied the therapeutic activity of garcinoic acid 1,6 also reported … In garcinoic acid, a vitamin E derivative, the carboxylic group is … Garcinoic acid extracted from Garcinia kola seeds was …
Number of citations: 56 onlinelibrary.wiley.com
S Gujarathi, MK Zafar, X Liu, RL Eoff, G Zheng - Molecules, 2020 - mdpi.com
… Total synthesis of garcinoic acid has been reported [10]; however, it is challenging to … of garcinoic acid analogs. Herein, we present an efficient semi-synthetic method for garcinoic acid …
Number of citations: 3 www.mdpi.com
R Marinelli, P Torquato, D Bartolini… - Journal of Biological …, 2020 - ASBMB
Garcinoic acid (GA or δ-T3-13'COOH), is a natural vitamin E metabolite that has preliminarily been identified as a modulator of nuclear receptors involved in β-amyloid (Aβ) metabolism …
Number of citations: 24 www.jbc.org
TK Michel, AA Ottoh, UCE Chukwunonye… - Pharmacognosy …, 2016 - researchgate.net
… Garcinoic acid In the present study, the anti-inflammatory effects of the ethanolic extract of G. kola seeds, fraction (kolaviron) compounds (garcinoic acid… mg/kg), garcinoic acid (50 mg/kg) …
Number of citations: 9 www.researchgate.net
K Terashima, T Shimamura, M Tanabayashi, M Aqil… - Heterocycles, 1997 - infona.pl
… Two new chromanols, named garcinoic acid and garcinal, were isolated together with a known … Garcinoic acid, garcinal and δ-tocotrienol showed about 1.5 times stronger antioxidation …
Number of citations: 47 www.infona.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.